molecular formula C6H4BF3O2 B150958 2,3,4-Trifluorophenylboronic acid CAS No. 226396-32-3

2,3,4-Trifluorophenylboronic acid

Cat. No.: B150958
CAS No.: 226396-32-3
M. Wt: 175.9 g/mol
InChI Key: CLGIPVVEERQWSQ-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BF3O2. It is a white solid that is relatively stable under standard laboratory conditions. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

2,3,4-Trifluorophenylboronic Acid is primarily used as a reactant in organic synthesis . Its primary targets are the molecules it reacts with in these synthetic processes. The specific targets can vary depending on the reaction, but they often include various organic compounds that can undergo cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds. In this reaction, this compound acts as a boron reagent, which reacts with a halide or pseudohalide partner in the presence of a base and a palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by this compound. This reaction is widely used in organic chemistry for the synthesis of various biologically active compounds . The downstream effects of this pathway can vary greatly depending on the specific compounds being synthesized.

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is used in. As a reactant in the Suzuki-Miyaura cross-coupling reaction, it can contribute to the synthesis of a wide range of organic compounds . These compounds can have various effects depending on their structure and function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst, and the reaction efficiency can be affected by the choice of these components . Additionally, the reaction is typically performed under controlled temperature conditions .

Biochemical Analysis

Biochemical Properties

They are often used as reactants in the preparation of arylated carbonyl compounds via conjugate addition reactions .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 2,3,4-Trifluorophenylboronic acid in laboratory settings. It is known that the compound has a melting point of 229-235 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluorophenylboronic acid typically involves the reaction of 2,3,4-trifluorophenylmagnesium bromide with trimethyl borate. The process begins with the preparation of the Grignard reagent by reacting 2,3,4-trifluorobromobenzene with magnesium turnings in anhydrous ether. This is followed by the addition of trimethyl borate at low temperatures, and the reaction mixture is then allowed to warm to room temperature. The product is isolated by treating the reaction mixture with saturated ammonium chloride solution, followed by extraction with ethyl acetate and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), aryl or vinyl halides.

    Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,3,4-Trifluorophenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(2,3,4-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGIPVVEERQWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382556
Record name 2,3,4-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226396-32-3
Record name 2,3,4-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorobenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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